molecular formula C8H9ClN2O B13915871 7-Methoxy-1H-indazole hydrochloride

7-Methoxy-1H-indazole hydrochloride

Cat. No.: B13915871
M. Wt: 184.62 g/mol
InChI Key: CWLVTQVBAZVVFL-UHFFFAOYSA-N
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Description

7-methoxy-1H-indazole;hydrochloride is a compound belonging to the indazole family, which is a class of heterocyclic compounds containing a benzene ring fused to a pyrazole ring. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1H-indazole;hydrochloride can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of 7-methoxy-1H-indazole;hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1H-indazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-methoxy-1H-indazole;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methoxy-1H-indazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-1H-indazole;hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity for specific targets compared to other indazole derivatives.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

7-methoxy-1H-indazole;hydrochloride

InChI

InChI=1S/C8H8N2O.ClH/c1-11-7-4-2-3-6-5-9-10-8(6)7;/h2-5H,1H3,(H,9,10);1H

InChI Key

CWLVTQVBAZVVFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NN=C2.Cl

Origin of Product

United States

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